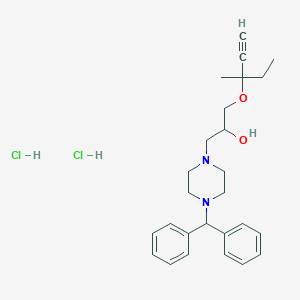
6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a derivative of the 6-oxo-tetrahydropyridazine class. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of closely related structures. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions (MCRs), which are efficient methods for constructing complex molecules from simpler precursors in a single operation. Paper describes a one-pot condensation to yield 6-oxo-tetrahydropyridazine esters, which could potentially be modified to synthesize the compound by substituting the appropriate aldehyde and amine. The effectiveness of such a synthetic approach is contingent on the scope and limitations of the reaction, which have been investigated in the study.
Molecular Structure Analysis
The molecular structure of 6-oxo-tetrahydropyridazine derivatives is characterized by the presence of a tetrahydropyridazine ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom. The structural data for a related compound, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, was elucidated using IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques could similarly be applied to determine the structure of 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
Chemical Reactions Analysis
The reactivity of the tetrahydropyridazine ring allows for further functionalization and the formation of various derivatives. For instance, the [3+2]-cycloaddition reaction described in paper is a key step in the synthesis of a novel scaffold, which could be relevant for the synthesis of the compound . The ability to undergo such reactions expands the utility of the tetrahydropyridazine core in the design of peptidomimetics and other bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-oxo-tetrahydropyridazine derivatives are influenced by their molecular structure. The presence of the oxo group and the tetrahydropyridazine ring suggests that these compounds could exhibit certain acidity due to the carboxylic acid group, as well as potential for hydrogen bonding, which could affect their solubility and stability. The exact properties of 6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid would need to be determined experimentally, as they are not discussed in the provided papers.
Scientific Research Applications
Heterocyclic Compound Synthesis
One key area of research involves the synthesis of heterocyclic derivatives through catalytic oxidative carbonylation reactions. For example, studies have demonstrated the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives from prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method offers a versatile approach to constructing complex heterocyclic frameworks, highlighting the utility of such compounds in organic synthesis and potential pharmaceutical applications (Bacchi et al., 2005).
Biological Activity Exploration
Another significant area of application is the exploration of the biological activity of synthesized compounds. For instance, derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have been studied for various biological activities. The manipulation of these compounds provides insights into the development of novel therapeutic agents, demonstrating the potential biomedical applications of these heterocyclic compounds (Kappe & Roschger, 1989).
Optical Sensor Development
Research also extends to the development of optical sensors, where heterocyclic compounds serve as active materials for detecting environmental changes. For example, incorporating tetrazine functionalized compounds into metal-organic frameworks has led to the creation of sensors capable of detecting oxidizing gases, showcasing the application of these compounds in environmental monitoring and safety (Nickerl et al., 2015).
Chemical Reactions and Functionalization
The versatility of heterocyclic compounds is further exemplified by their role in diverse chemical reactions, including cycloadditions, acylating ring-opening reactions, and multicomponent reactions. These reactions enable the synthesis of a wide array of functionalized molecules, underscoring the importance of such compounds in the development of new chemical entities for various industrial and pharmaceutical applications (Sauer et al., 2001).
properties
IUPAC Name |
6-oxo-1-propan-2-yl-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)10-7(11)4-3-6(9-10)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZGIEMWPZXCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CCC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-(propan-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)
![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)
![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)
![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
